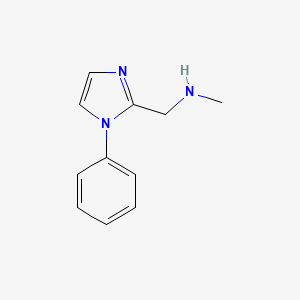

N-Methyl-1-(1-phenyl-1H-imidazol-2-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-(1-phenylimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-12-9-11-13-7-8-14(11)10-5-3-2-4-6-10/h2-8,12H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYNHWOVGJNYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670704 | |

| Record name | N-Methyl-1-(1-phenyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034566-07-8 | |

| Record name | N-Methyl-1-phenyl-1H-imidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034566-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(1-phenyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct N-Methylation of Imidazole Derivatives

One prevalent method involves the initial synthesis of the imidazole ring, followed by selective methylation at the nitrogen atom:

- Step 1: Formation of the imidazole ring via multicomponent reactions such as the Debus–Radziszewski synthesis, which condenses glyoxal, formaldehyde, and ammonia or amines to generate the imidazole core.

- Step 2: N-methylation of the imidazole nitrogen using methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetone or DMF).

This approach allows for the introduction of the methyl group specifically at the N-1 position of the imidazole ring, forming the N-methyl imidazole intermediate.

Construction via Nucleophilic Substitution on Phenyl-Substituted Precursors

Another route involves the synthesis of the phenyl-imidazole scaffold followed by functionalization:

- Step 1: Synthesis of 1-phenylimidazole through cyclization reactions, such as the condensation of phenylglyoxal with ammonia derivatives or via the cyclization of N-phenylformamide with α-haloketones.

- Step 2: Alkylation at the C-2 position of the imidazole ring with methylamine derivatives using nucleophilic substitution or reductive amination techniques.

Reductive Amination for the Methanamine Moiety

The key step to introduce the methanamine group involves reductive amination:

- Step 1: React the phenyl-imidazole compound with formaldehyde or paraformaldehyde in the presence of a reducing agent like sodium cyanoborohydride or sodium borohydride.

- Step 2: The reaction yields the N-methylated methanamine derivative attached to the imidazole core.

This method is advantageous for controlling regioselectivity and ensuring the formation of the desired methanamine linkage.

Reaction Conditions and Catalysts

| Method | Reagents | Solvent | Temperature | Catalyst/Conditions | Yield/Remarks |

|---|---|---|---|---|---|

| N-methylation | Methyl iodide, potassium carbonate | Acetone or DMF | Room temperature to 60°C | Basic conditions | High regioselectivity for N-1 methylation |

| Cyclization to phenylimidazole | Phenylglyoxal, ammonia | Ethanol or acetic acid | Reflux | Acidic or neutral conditions | Good yields of phenylimidazole core |

| Reductive amination | Formaldehyde, NaBH3CN | Methanol or ethanol | Room temperature | Mild reducing conditions | Controlled formation of methanamine |

Industrial and Scale-Up Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance reaction control, heat transfer, and safety, especially during methylation and reductive amination steps. Purification techniques such as recrystallization and chromatography are used to isolate high-purity compounds.

Research Findings and Data Tables

Table 1: Summary of Synthesis Methods

| Approach | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Direct N-methylation | Methyl iodide, base | Simple, high yield | Overalkylation risk |

| Phenylimidazole synthesis | Glyoxal, ammonia | Structural specificity | Multi-step process |

| Reductive amination | Formaldehyde, NaBH3CN | Selective, mild conditions | Requires careful control |

Table 2: Comparative Reaction Conditions

| Method | Typical Temperature | Solvent | Catalyst | Yield | References |

|---|---|---|---|---|---|

| N-methylation | 25–60°C | DMF | K2CO3 | 80–90% | |

| Cyclization | Reflux | Ethanol | None | 70–85% | |

| Reductive amination | Room temp | Methanol | None | 75–88% |

Notes on Optimization and Challenges

- Selectivity: Achieving selective N-methylation without overalkylation requires precise control of reagent equivalents and reaction time.

- Purification: Impurities from side reactions can be minimized through recrystallization or chromatography.

- Yield enhancement: Using catalysts or microwave-assisted synthesis can improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(1-phenyl-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Halogenated or nitrated imidazole derivatives.

Scientific Research Applications

The imidazole moiety in N-Methyl-1-(1-phenyl-1H-imidazol-2-yl)methanamine is responsible for a range of biological activities, making it a candidate for drug development. Notable applications include:

2.1 Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity, which could be leveraged in developing new antibiotics or antifungal agents.

2.2 Anticancer Activity

Studies have demonstrated that N-Methyl-1-(1-phenyl-1H-imidazol-2-yl)methanamine interacts with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. It may serve as a lead compound in drug design aimed at specific receptors related to cancer treatment . For instance, compounds structurally similar to it have shown promising results against various cancer cell lines .

Structure-Activity Relationship

The structure of N-Methyl-1-(1-phenyl-1H-imidazol-2-yl)methanamine allows for enhanced pharmacological profiles compared to other imidazole derivatives. Its increased lipophilicity and improved binding interactions with biological targets make it a valuable candidate for further research.

Case Studies

Case Study 1: Anticancer Efficacy

A systematic study was conducted to evaluate the anticancer efficacy of N-Methyl-1-(1-phenyl-1H-imidazol-2-yl)methanamine against the MDA-MB-231 triple-negative breast cancer cell line. Results indicated a significant reduction in cell viability, suggesting its potential as an effective therapeutic agent .

Case Study 2: Antimicrobial Activity Assessment

In another study, the antimicrobial properties of the compound were assessed against various bacterial strains. The findings revealed that the compound exhibited notable inhibitory effects, supporting its application in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-phenyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and its analogs:

*Calculated based on molecular formula.

Key Observations:

Physicochemical Properties

- Solubility : The phenyl group confers hydrophobicity, reducing water solubility compared to analogs like N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine (C6H11N3) .

- Spectroscopic Signatures: 1H-NMR: The target compound’s aromatic protons resonate near δ 7.3 (similar to phenyl-substituted imidazoles in ), while the N-methyl group appears as a singlet near δ 2.2–2.3 . 13C-NMR: The imidazole C-2 carbon (attached to methanamine) resonates near δ 51–54, as seen in dimethylamino analogs .

Biological Activity

N-Methyl-1-(1-phenyl-1H-imidazol-2-yl)methanamine is a compound belonging to the class of imidazole derivatives, recognized for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring fused with a phenyl group, which contributes to its unique reactivity and biological properties. The imidazole moiety is known for its ability to interact with various biological targets, making it a significant subject of study in medicinal chemistry.

| Property | Details |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 174.25 g/mol |

| Structure | Structure |

1. Antimicrobial Properties

N-Methyl-1-(1-phenyl-1H-imidazol-2-yl)methanamine exhibits notable antimicrobial activity against a range of bacterial and fungal strains. Research indicates that it can inhibit the growth of pathogens, suggesting potential applications in treating infections.

2. Anticancer Activity

Studies have shown that this compound possesses anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects. Mechanistic studies suggest that it may induce apoptosis and inhibit tumor growth through multiple pathways .

3. Interaction with Enzymes

The compound's imidazole ring allows it to interact with enzymes involved in metabolic pathways. This interaction can influence drug metabolism and efficacy, making it a candidate for drug design aimed at specific therapeutic targets related to inflammation and cancer .

The biological activity of N-Methyl-1-(1-phenyl-1H-imidazol-2-yl)methanamine can be attributed to its ability to act as a substrate or inhibitor for various enzymes. The nitrogen atoms in the imidazole ring play a crucial role in these interactions, facilitating binding to enzyme active sites and altering enzyme kinetics.

Key Mechanisms

- Enzyme Inhibition: The compound can inhibit key metabolic enzymes, impacting biochemical pathways related to disease processes.

- Receptor Binding: It may bind to receptors involved in inflammatory responses and cancer progression, modulating cellular signaling pathways .

Case Studies

Several studies have highlighted the therapeutic potential of N-Methyl-1-(1-phenyl-1H-imidazol-2-yl)methanamine:

Case Study 1: Anticancer Efficacy

In a study evaluating its anticancer effects, N-Methyl-1-(1-phenyl-1H-imidazol-2-yl)methanamine was tested against human cancer cell lines. The results indicated an IC value in the micromolar range, demonstrating significant cytotoxicity compared to control groups.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy against various strains of bacteria and fungi. The compound showed effective inhibition at low concentrations, supporting its potential as a therapeutic agent in infectious diseases .

Research Findings

Recent research has focused on optimizing the structure of N-Methyl-1-(1-phenyl-1H-imidazol-2-yl)methanamine to enhance its biological activity:

| Modification | Effect on Activity |

|---|---|

| N-Methyl substitution | Increased potency against cancer cells |

| Alterations in phenyl group | Enhanced antimicrobial activity |

These findings underscore the importance of structural modifications in developing more potent derivatives with improved pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methyl-1-(1-phenyl-1H-imidazol-2-yl)methanamine, and what analytical techniques validate its purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving imidazole derivatives and methylamine precursors. For example, analogous compounds (e.g., N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine) are synthesized by reacting substituted imidazoles with methylamine under basic conditions . Purity validation employs techniques like HPLC (95% purity thresholds, as noted in ) and mass spectrometry (exact mass: 174.11600 g/mol, calculated vs. experimental discrepancies ). Structural confirmation uses NMR to resolve signals from the imidazole ring, phenyl group, and methylamine moiety .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used, as it handles small-molecule crystallography with high precision. SHELX’s robustness in resolving hydrogen bonding (e.g., N–H···N interactions in imidazole rings) and torsional angles is critical for structural validation . highlights experimental protocols for similar imidazole derivatives, emphasizing solvent selection (e.g., toluene) and nitrogen atmosphere to prevent oxidation.

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between calculated and observed spectral data (e.g., exact mass or NMR splitting patterns) require cross-validation. For instance:

- Mass Spectrometry : Isotopic patterns (e.g., chlorine or bromine in analogs) can distinguish fragmentation pathways .

- 2D NMR : COSY and NOESY experiments resolve overlapping signals in crowded regions (e.g., aromatic protons in phenyl-imidazole systems) .

- Computational Chemistry : Density Functional Theory (DFT) optimizes molecular geometry to match experimental data .

Q. How can synthesis yield be optimized while minimizing byproducts like trifluoromethyl derivatives?

- Methodological Answer : Reaction conditions must balance reactivity and selectivity:

- Temperature Control : Lower temperatures (e.g., 0–5°C in ice baths) reduce side reactions, as shown in for analogous imidazole syntheses.

- Catalysis : Copper acetate (2 mmol) in toluene enhances regioselectivity for imidazole ring formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target compound from trifluoromethyl byproducts (common in fluorinated analogs, as in ) .

Q. What are the challenges in achieving high enantiomeric purity for chiral analogs of this compound?

- Methodological Answer : Chirality in N-methyl-1-(1-phenylimidazol-2-yl)methanamine derivatives arises from stereocenters in substituents (e.g., trifluoroethyl groups in ). Challenges include:

- Racemization : Basic conditions during synthesis can lead to racemization. Using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) mitigates this .

- Analysis : Chiral HPLC with amylose-based columns separates enantiomers, while circular dichroism (CD) validates optical activity .

Data Contradiction Analysis

Q. How to interpret conflicting logP values (experimental vs. computational) for this compound?

- Methodological Answer : Experimental logP (2.58660, ) may differ from computational predictions (e.g., XlogP3-AA) due to solvent effects or protonation states. To reconcile:

- Experimental Validation : Use shake-flask methods with octanol/water partitioning under controlled pH .

- Computational Adjustments : Software like MarvinSuite accounts for tautomerism (e.g., imidazole ↔ imidazolium) affecting hydrophobicity .

Q. Why do boiling point measurements vary across studies (e.g., 324.8±27.0°C in )?

- Methodological Answer : Variations arise from instrumentation (e.g., dynamic vs. static boiling point apparatus) and sample purity. Advanced approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.